molecular formula C37H37IN2O2 B12568086 Agn-PC-0N88DE CAS No. 307930-85-4

Agn-PC-0N88DE

Cat. No.: B12568086
CAS No.: 307930-85-4
M. Wt: 668.6 g/mol
InChI Key: KGMKOBOHERDYFT-UHFFFAOYSA-N
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Description

Agn-PC-0N88DE (CAS No. 1046861-20-4) is a synthetic organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

  • Log Po/w (octanol-water partition coefficient): Varies by calculation method (XLOGP3: 2.15; WLOGP: 0.78; MLOGP: 1.64) .
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
  • Bioavailability: Moderate score of 0.55, with high gastrointestinal (GI) absorption and confirmed blood-brain barrier (BBB) permeability .
  • Synthetic Accessibility: Score of 2.07, indicating a moderately complex synthesis pathway .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran-water medium at 75°C for 1.33 hours . Its structural uniqueness lies in the combination of bromine, chlorine, and boronic acid moieties, enabling applications in organic synthesis and materials science.

Properties

CAS No.

307930-85-4

Molecular Formula

C37H37IN2O2

Molecular Weight

668.6 g/mol

IUPAC Name

[5-[[5-(4-tert-butylbenzoyl)-1H-pyrrol-2-yl]-(4-iodophenyl)methyl]-1H-pyrrol-2-yl]-(4-tert-butylphenyl)methanone

InChI

InChI=1S/C37H37IN2O2/c1-36(2,3)26-13-7-24(8-14-26)34(41)31-21-19-29(39-31)33(23-11-17-28(38)18-12-23)30-20-22-32(40-30)35(42)25-9-15-27(16-10-25)37(4,5)6/h7-22,33,39-40H,1-6H3

InChI Key

KGMKOBOHERDYFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(C3=CC=C(C=C3)I)C4=CC=C(N4)C(=O)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0N88DE belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with structurally and functionally related compounds (Table 1):

Table 1: Key Comparative Properties of this compound and Analogues

Property/CAS No. This compound (1046861-20-4) (3-Bromo-5-chlorophenyl)boronic acid (CAS: 913835-19-5) 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS: 918538-05-3)
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃Cl₂N₃
Molecular Weight (g/mol) 235.27 219.26 188.01
Log Po/w (XLOGP3) 2.15 2.30 2.02
Solubility (mg/mL) 0.24 0.18 0.31
BBB Permeability Yes Yes No
Synthetic Accessibility 2.07 1.95 1.88
Structural Similarity Reference 0.87 0.71

Key Findings:

Bioavailability and Permeability :

  • This compound and (3-Bromo-5-chlorophenyl)boronic acid both exhibit high BBB permeability, unlike 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine, which lacks this property due to its nitrogen-rich heterocyclic structure .
  • This compound’s GI absorption is superior to its analogues, attributed to its balanced Log P values (1.64–2.15) compared to the more lipophilic (3-Bromo-5-chlorophenyl)boronic acid (Log P 2.30) .

Synthetic Complexity :

  • This compound requires a longer reaction time (1.33 hours) and higher temperature (75°C) compared to 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine, synthesized at 60°C in 1 hour .

Structural and Functional Divergence :

  • The boronic acid group in this compound enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, whereas nitrogen-containing analogues like 918538-05-3 are more suited for pharmaceutical intermediates .
  • This compound’s lack of PAINS (pan-assay interference compounds) alerts (score: 0.0) contrasts with 918538-05-3, which triggers Brenk alerts (score: 1.0) due to reactive amine groups .

Regulatory and Safety Profiles :

  • This compound carries a general "Warning" label, while 918538-05-3 has specific hazards (H315-H319-H335) due to skin and eye irritation risks .

Methodological Considerations in Comparative Studies

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